molecular formula C12H25N B13299617 2-(3,5-Dimethylcyclohexyl)-2-methylpropan-1-amine

2-(3,5-Dimethylcyclohexyl)-2-methylpropan-1-amine

Cat. No.: B13299617
M. Wt: 183.33 g/mol
InChI Key: YPHWBJWCRQWZLF-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylcyclohexyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclohexane ring substituted with two methyl groups at positions 3 and 5, and an amine group attached to a 2-methylpropan-1-amine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylcyclohexyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-dimethylcyclohexanol.

    Formation of Intermediate: The alcohol group is converted to a suitable leaving group, such as a tosylate or mesylate, using reagents like tosyl chloride or mesyl chloride in the presence of a base.

    Substitution Reaction: The intermediate is then subjected to a nucleophilic substitution reaction with 2-methylpropan-1-amine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylcyclohexyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Tosyl chloride, mesyl chloride.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

2-(3,5-Dimethylcyclohexyl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylcyclohexyl)-2-methylpropan-1-amine involves its interaction with biological targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The cyclohexane ring provides structural stability and hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog with a cyclohexane ring and an amine group.

    2-Methylcyclohexylamine: Similar structure with a single methyl group on the cyclohexane ring.

    3,5-Dimethylcyclohexanol: A precursor in the synthesis of 2-(3,5-Dimethylcyclohexyl)-2-methylpropan-1-amine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups on the cyclohexane ring and the amine group on the 2-methylpropan-1-amine chain provides a unique combination of steric and electronic effects, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

2-(3,5-dimethylcyclohexyl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H25N/c1-9-5-10(2)7-11(6-9)12(3,4)8-13/h9-11H,5-8,13H2,1-4H3

InChI Key

YPHWBJWCRQWZLF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)C(C)(C)CN)C

Origin of Product

United States

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